molecular formula C18H20ClNO4 B4209077 N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide

N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide

Cat. No.: B4209077
M. Wt: 349.8 g/mol
InChI Key: DKMGGPAEKYVIHK-UHFFFAOYSA-N
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide is an organic compound that belongs to the class of amides. This compound features a complex structure with multiple functional groups, including a chloro-substituted aromatic ring, methoxy groups, and a phenoxy group attached to a propanamide backbone. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and chemical properties.

Properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO4/c1-11-6-5-7-13(8-11)24-12(2)18(21)20-15-10-16(22-3)14(19)9-17(15)23-4/h5-10,12H,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMGGPAEKYVIHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(C)C(=O)NC2=CC(=C(C=C2OC)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide typically involves multi-step organic reactions. One possible synthetic route could include:

    Formation of the Intermediate: Starting with 4-chloro-2,5-dimethoxyaniline, a nucleophilic substitution reaction with 3-methylphenol can be carried out to form the intermediate compound.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction with propanoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: Formation of 4-chloro-2,5-dimethoxybenzaldehyde or 4-chloro-2,5-dimethoxybenzoic acid.

    Reduction: Formation of N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylphenoxy)propanamine.

    Substitution: Formation of compounds with different substituents replacing the chloro group.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact molecular targets and pathways would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylphenoxy)acetamide: Similar structure with an acetamide group instead of propanamide.

    N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylphenoxy)butanamide: Similar structure with a butanamide group instead of propanamide.

Uniqueness

N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide
Reactant of Route 2
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N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide

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